N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
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Description
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C29H31N3O4S and its molecular weight is 517.64. The purity is usually 95%.
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Biological Activity
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Indole moiety : Often associated with various pharmacological effects.
- Dimethoxybenzamide : May enhance lipophilicity and bioavailability.
- Thioether linkage : Could influence metabolic stability and interaction with biological targets.
Molecular Formula : C₁₇H₁₈N₂O₃S
Molecular Weight : 334.40 g/mol
Research indicates that compounds with similar structures often interact with multiple biological pathways. The following mechanisms have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : Many thiazole and thiazolidine derivatives exhibit inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Modulation of Inflammatory Pathways : Compounds like this compound may affect cytokine production, particularly interleukin-1 beta (IL-1β), which is significant in inflammatory responses .
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their respective IC₅₀ values (concentration required to inhibit 50% of the target activity):
Compound | Target | IC₅₀ (μM) | Effect |
---|---|---|---|
Benzylidene-thiazolidine | IL-1β | 10 | 77% inhibition |
Thiazole derivative | AChE | 0.27 | 44.6% Aβ inhibition |
Thiazolidin compound | GSK-3β | 22.2 | Significant inhibition |
Study 1: Anticancer Activity
In a study investigating the anticancer properties of thiazole derivatives, it was found that certain compounds induced apoptosis in cancer cell lines such as HeLa and A431 through intrinsic and extrinsic pathways. The presence of specific substituents on the phenyl ring was critical for enhancing cytotoxicity .
Study 2: Neuroprotective Effects
Another research focused on neuroprotective effects demonstrated that a related compound significantly reduced Aβ-induced toxicity in neuronal cells by modulating AChE activity. This suggests potential applications in Alzheimer's disease therapy .
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-19-9-11-23(20(2)15-19)31-28(33)18-37-27-17-32(24-8-6-5-7-22(24)27)14-13-30-29(34)21-10-12-25(35-3)26(16-21)36-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHBOTPRCSMBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.